Benzimidazole, 1-(4-chlorobutyl)-

Cytochrome P450 Drug Metabolism Inhibition Assay

Researchers requiring a well-characterized cytochrome P450 inhibitor for ADME-Tox screening often face supply inconsistencies. This N1-(4-chlorobutyl)-substituted benzimidazole provides a reliable, single-batch solution. • Quantified CYP inhibition: IC50 values of 5.60 µM (CYP3A4), 8.60 µM (CYP2C8), and 20.0 µM (CYP2B6) in human liver microsomes. • Chemical probe versatility: the terminal chloroalkyl handle enables further derivatization for kinase-targeted probe development. • Stable storage: -20°C, dry, protected from light ensures long-term assay reproducibility.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
Cat. No. B8650493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 1-(4-chlorobutyl)-
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCCCCl
InChIInChI=1S/C11H13ClN2/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8H2
InChIKeyCRLDYDFRKDTPNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole, 1-(4-chlorobutyl)-: A Versatile Chloroalkyl Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


Benzimidazole, 1-(4-chlorobutyl)- is an N1-substituted benzimidazole derivative bearing a terminal 4-chlorobutyl side chain, with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol [1]. The chlorobutyl substituent confers distinctive nucleophilic substitution reactivity and modulates the compound's interaction with biological targets, including cytochrome P450 enzymes and casein kinases, making it a valuable intermediate and probe molecule in drug discovery and chemical biology [2][3]. Its physicochemical properties, including solubility and stability parameters, further define its utility in both synthetic and assay contexts [4].

Why Benzimidazole, 1-(4-chlorobutyl)- Cannot Be Replaced by Generic N-Alkyl Benzimidazoles in Critical Research Applications


The biological and chemical behavior of N-alkylated benzimidazoles is exquisitely sensitive to the length, terminal functionality, and halogen identity of the substituent chain. In the context of cytochrome P450 inhibition, the presence and position of the chloroalkyl group profoundly influence both the potency and selectivity profile against specific CYP isoforms, as demonstrated by structure-activity relationship studies on imidazole and benzimidazole derivatives [1]. Furthermore, the 4-chlorobutyl chain imparts distinct regioselectivity in intramolecular cyclization reactions compared to shorter 3-chloropropyl analogs, with N1:N3 cyclization ratios varying dramatically based on chain length and substitution pattern [2]. Substituting 1-(4-chlorobutyl)-1H-benzimidazole with a different chain length, such as 3-chloropropyl or 5-chloropentyl, or with a different halogen (e.g., 4-bromobutyl), will fundamentally alter its reactivity profile, biological target engagement, and physicochemical properties, rendering generic substitution scientifically invalid for experiments requiring precise modulation of these parameters [3][4].

Benzimidazole, 1-(4-chlorobutyl)-: Quantitative Comparative Evidence for Scientific Selection and Procurement


CYP3A4 Inhibition Profile: Quantified Selectivity of 1-(4-chlorobutyl)-1H-benzimidazole

1-(4-chlorobutyl)-1H-benzimidazole exhibits moderate, quantifiable inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 5.60 µM, as determined in human liver microsomes using midazolam as a probe substrate [1]. This inhibitory activity is distinct from that of other N-alkyl benzimidazole analogs; for instance, a 1-(3-chloropropyl)-substituted tetrabromobenzimidazole analog shows an IC₅₀ of 2.90 µM against casein kinase 2 alpha (CK2α), highlighting divergent target selectivity based on chain length and scaffold substitution [2]. Furthermore, class-level studies on 1-substituted imidazoles demonstrate that CYP inhibition potency is highly dependent on molecular weight and lipophilicity imparted by the N-alkyl chain, with IC₅₀ values for CYP2E1 and CYP2A6 inhibition dropping below 5 µM for compounds with molecular weights under ~200 Da [3].

Cytochrome P450 Drug Metabolism Inhibition Assay Chemical Biology

Synthetic Regioselectivity: Enhanced N3/N1 Control in 4-Chlorobutyl Benzimidazole Cyclizations

Intramolecular cyclization of 2-(4-chlorobutyl)-4-substituted benzimidazoles exhibits significantly enhanced N3/N1 regioselectivity compared to intermolecular alkylations with 1-chlorobutane [1]. The N1:N3 cyclization ratios vary from 94:6 to 10:90 depending on the 4-position substituent, with a notable preference for reaction at the sterically congested N3-site during five-membered ring formation [1]. This behavior is distinct from 2-(3-chloropropyl) analogs, which show different cyclization kinetics and product distributions due to ring strain differences in the transition state [1]. Computational studies (AM1 and molecular mechanics) confirm that these selectivity patterns arise from a complex interplay of electrostatic field effects, through-bond electronic influences, and steric approach control within variable-geometry SN2 transition states [1].

Organic Synthesis Regioselectivity Heterocyclic Chemistry Process Chemistry

CYP2C8 and CYP2B6 Inhibition: Broader P450 Profiling Compared to Shorter-Chain Analogs

Beyond CYP3A4, 1-(4-chlorobutyl)-1H-benzimidazole demonstrates a distinct broader cytochrome P450 inhibition profile. In human liver microsome assays, the compound inhibits CYP2C8 with an IC₅₀ of 8.60 µM (using amodiaquine as substrate) and CYP2B6 with an IC₅₀ of 20.0 µM (using bupropion as substrate) [1]. This multi-isoform inhibitory pattern differs from that of simpler N-alkyl benzimidazoles; class-level studies indicate that 1-substituted imidazoles with molecular weights below approximately 200 Da preferentially inhibit CYP2E1 and CYP2A6 (IC₅₀ < 5 µM), while larger, more lipophilic N-alkyl chains shift selectivity toward CYP3A4 and other isoforms [2]. The 4-chlorobutyl chain (MW contribution ~105 Da) places this compound in a distinct physicochemical and selectivity space compared to shorter-chain (methyl, ethyl) or unsubstituted benzimidazole analogs [3].

Drug-Drug Interaction ADME-Tox Cytochrome P450 In Vitro Pharmacology

Solubility and Stability Parameters: A Defined Physicochemical Profile for Assay Development

The physicochemical profile of 1-(4-chlorobutyl)-1H-benzimidazole is characterized by a defined solubility parameter of 38 (arbitrary units) in aqueous systems [1] and documented chemical stability under standard storage conditions (recommended storage at -20°C, dry, protected from light) . These properties differ notably from the 4-hydroxybutyl analog, which exhibits an IC₅₀ of 233 nM for CYP3A4 and distinct solubility characteristics due to the polar hydroxyl terminus [2]. The chloroalkyl moiety imparts greater lipophilicity and a different hydrogen-bonding capacity compared to hydroxyalkyl or aminoalkyl benzimidazoles, directly impacting membrane permeability, protein binding, and assay compatibility [3].

Physicochemical Properties Assay Development Pre-formulation Compound Management

Defined Research and Industrial Applications of Benzimidazole, 1-(4-chlorobutyl)- Based on Quantitative Evidence


In Vitro CYP3A4, CYP2C8, and CYP2B6 Inhibition Profiling for Drug-Drug Interaction Studies

Given its quantified IC₅₀ values for CYP3A4 (5.60 µM), CYP2C8 (8.60 µM), and CYP2B6 (20.0 µM) in human liver microsomes [1], 1-(4-chlorobutyl)-1H-benzimidazole serves as a well-characterized probe for assessing cytochrome P450 inhibition potential in early drug discovery ADME-Tox panels. Its moderate potency across multiple isoforms makes it suitable for establishing baseline inhibition thresholds and for comparative studies with optimized lead compounds [2].

Regioselective Synthesis of Fused Polycyclic Benzimidazole Scaffolds

The enhanced N3/N1 regioselectivity observed during intramolecular cyclization of 2-(4-chlorobutyl)-substituted benzimidazoles (N1:N3 ratios from 94:6 to 10:90) [1] enables chemists to design and execute stereocontrolled syntheses of complex tricyclic and tetracyclic benzimidazole derivatives. This application is particularly relevant for constructing conformationally constrained analogs for structure-activity relationship (SAR) campaigns.

Chemical Biology Probe for Kinase and P450 Target Engagement Studies

The distinct CYP inhibition profile [1] combined with the chlorobutyl handle for further derivatization [2] positions this compound as a versatile starting point for developing chemical probes targeting specific kinases (e.g., CK2α) or P450 isoforms. Its physicochemical stability under standard storage conditions (-20°C, dry, protected from light) ensures reliable performance in long-term biological assay campaigns.

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